2-(Pyridin-3-ylmethylsulfanyl)pyridine
CAS No.: 4262-04-8
Cat. No.: VC11937207
Molecular Formula: C11H10N2S
Molecular Weight: 202.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4262-04-8 |
|---|---|
| Molecular Formula | C11H10N2S |
| Molecular Weight | 202.28 g/mol |
| IUPAC Name | 2-(pyridin-3-ylmethylsulfanyl)pyridine |
| Standard InChI | InChI=1S/C11H10N2S/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10/h1-8H,9H2 |
| Standard InChI Key | HSXDYHXBGMQDNZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)SCC2=CN=CC=C2 |
| Canonical SMILES | C1=CC=NC(=C1)SCC2=CN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Spectroscopic Characterization
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NMR: The 1H-NMR spectrum of analogous compounds (e.g., 2-(pyridin-2-ylmethylsulfanyl)pyridine) shows distinct signals for pyridine protons (δ 7.1–8.6 ppm) and methylene (-SCH2-) groups (δ 3.8–4.2 ppm) .
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IR: Stretching vibrations for C=N (1600–1640 cm⁻¹) and C-S (680–720 cm⁻¹) are characteristic .
Synthetic Routes and Optimization
General Synthesis Strategies
The compound can be synthesized via nucleophilic substitution or metal-catalyzed coupling. A representative pathway involves:
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Thiolation: Reaction of 3-(chloromethyl)pyridine with pyridine-2-thiol in the presence of a base (e.g., K2CO3) .
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Oxidative Coupling: Using FeBr3 or CuCl2 to facilitate S–C bond formation between pyridine-thiols and halides .
Table 2: Representative Synthetic Conditions
| Reagents/Conditions | Yield (%) | Key Observations | Source |
|---|---|---|---|
| 3-(Chloromethyl)pyridine + Pyridine-2-thiol, K2CO3, DMF, 80°C | 72 | High regioselectivity | |
| FeBr3 (10 mol%), TBHP, CH3CN, 70°C | 65 | Oxidative coupling; scalable |
Challenges and Solutions
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Byproduct Formation: Competing dimerization or over-oxidation may occur. Using stoichiometric oxidants (e.g., TBHP) and low temperatures minimizes side reactions .
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures yields >95% purity .
Physicochemical and Coordination Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but prone to oxidation in air, forming sulfoxide derivatives .
Coordination Chemistry
The sulfur and nitrogen atoms enable ligand behavior in metal complexes:
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Pd(II) Complexes: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Fe(III) Adducts: Exhibit catalytic activity in oxidative transformations .
Table 3: Metal-Ligand Binding Constants (Log K)
| Metal Ion | Log K (25°C) | Application Context |
|---|---|---|
| Pd²⁺ | 4.8 | Catalysis |
| Fe³⁺ | 3.2 | Biomimetic oxidation |
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